molecular formula C12H10BrN3O2 B2960813 Benzyl N-(5-bromopyrazin-2-YL)carbamate CAS No. 175393-04-1

Benzyl N-(5-bromopyrazin-2-YL)carbamate

Cat. No.: B2960813
CAS No.: 175393-04-1
M. Wt: 308.135
InChI Key: FIPASGABSJVBBJ-UHFFFAOYSA-N
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Description

Benzyl N-(5-bromopyrazin-2-YL)carbamate is a chemical compound with the molecular formula C12H10BrN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the pyrazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-bromopyrazin-2-YL)carbamate typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(5-bromopyrazin-2-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed: The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrazine ring .

Scientific Research Applications

Benzyl N-(5-bromopyrazin-2-YL)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl N-(5-bromopyrazin-2-YL)carbamate involves its interaction with specific molecular targets and pathways. In cancer research, the compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It achieves this by binding to and inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix and play a role in cancer metastasis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzyl carbamate group.

Properties

IUPAC Name

benzyl N-(5-bromopyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-10-6-15-11(7-14-10)16-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPASGABSJVBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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